Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy-
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Overview
Description
Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- is a modified nucleoside analog This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental component of RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- typically involves multi-step organic synthesis One common method includes the protection of the hydroxyl groups of cytidine, followed by selective deoxygenation at the 2’ and 3’ positionsThe final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve chemoenzymatic synthesis, where enzymes are used to catalyze specific steps in the synthetic pathway. This method can offer higher yields and specificity compared to purely chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the double bonds in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- involves its incorporation into RNA or DNA, where it can act as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting the replication of viruses. The compound targets viral RNA-dependent RNA polymerases, disrupting the viral replication process .
Comparison with Similar Compounds
Similar Compounds
Cytidine: The parent compound, which has hydroxyl groups at the 2’ and 3’ positions.
3’-Deoxy-3’,4’-didehydro-cytidine: Another modified nucleoside with antiviral properties.
Cytidine 5’-triphosphate: A cytosine nucleotide containing three phosphate groups.
Uniqueness
This structural modification imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
62748-91-8 |
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Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N4O2/c10-5-6-1-2-8(15-6)13-4-3-7(11)12-9(13)14/h1-4,6,8H,5,10H2,(H2,11,12,14)/t6-,8+/m0/s1 |
InChI Key |
JUEUSRJBAPCHOF-POYBYMJQSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CN)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1=CC(OC1CN)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
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